3-Bromo-2-chloro-5-methoxypyridine chemical properties
3-Bromo-2-chloro-5-methoxypyridine chemical properties
An In-Depth Technical Guide to 3-Bromo-2-chloro-5-methoxypyridine for Advanced Chemical Synthesis
Executive Summary: 3-Bromo-2-chloro-5-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to researchers in pharmaceutical and materials science. Its unique arrangement of two distinct halogen atoms and a methoxy group on a pyridine scaffold offers a platform for predictable and regioselective transformations. This guide provides a comprehensive analysis of its chemical properties, reactivity, and synthetic utility, grounded in established principles of organic chemistry. We delve into the causality behind its selective functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, offering field-proven protocols and strategic insights for its application in complex molecule synthesis.
Core Physicochemical and Spectroscopic Profile
3-Bromo-2-chloro-5-methoxypyridine is a solid at room temperature, possessing a distinct combination of substituents that dictate its physical properties and reactivity. Its molecular structure presents a valuable tool for medicinal chemists, allowing for precise, stepwise modifications.
Table 1: Physicochemical Properties of 3-Bromo-2-chloro-5-methoxypyridine
| Property | Value | Source |
| CAS Number | 1033202-44-6 | [1] |
| Molecular Formula | C₆H₅BrClNO | |
| Molecular Weight | 222.47 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | 2-8°C, Inert atmosphere | [4] |
Spectroscopic Characterization: The structural identity of 3-Bromo-2-chloro-5-methoxypyridine can be unequivocally confirmed through standard spectroscopic methods. While a specific experimental spectrum for this exact isomer is not widely published, the expected profile can be reliably predicted based on established principles and data from analogous structures.
-
¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring. These would appear as doublets due to coupling with each other. A sharp singlet around 3.9-4.0 ppm would correspond to the three protons of the methoxy group.
-
¹³C NMR: The carbon spectrum will display six unique signals. The carbon atoms attached to the halogens (C2 and C3) will be significantly influenced by their electronegativity. The methoxy-substituted carbon (C5) will appear downfield, and the methoxy carbon itself will be observed in the typical range of 55-60 ppm.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom, with prominent peaks corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.
Synthesis of 3-Bromo-2-chloro-5-methoxypyridine
The synthesis of polysubstituted pyridines often requires a multi-step approach, leveraging established methodologies for pyridine ring functionalization. A common strategy for preparing 3-bromo-5-methoxy-pyridines involves the bromination of a methoxypyridine precursor. For the target molecule, a plausible route involves the selective bromination of 2-chloro-5-methoxypyridine.
Exemplary Synthesis Protocol: Bromination of 2-chloro-5-methoxypyridine
This protocol is adapted from established procedures for the bromination of activated pyridine rings. The methoxy group at C5 is an ortho-, para-director, activating the ring for electrophilic substitution. The C3 position is sterically accessible and electronically favored for bromination.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-5-methoxypyridine (1.0 eq) and sodium acetate (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Prepare a solution of bromine (1.1 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and carefully pour it into a beaker containing ice water to quench the reaction.
-
Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-2-chloro-5-methoxypyridine.
Chemical Reactivity and Regioselectivity: A Strategic Analysis
The synthetic power of 3-Bromo-2-chloro-5-methoxypyridine lies in the differential reactivity of its two carbon-halogen bonds. This orthogonality allows for selective functionalization, making it a cornerstone for building molecular complexity in a controlled manner.
Caption: Regioselective reaction pathways of 3-Bromo-2-chloro-5-methoxypyridine.
Palladium-Catalyzed Cross-Coupling at the C3-Position
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the reaction is initiated by the oxidative addition of the carbon-halogen bond to the Pd(0) catalyst.[5][6] The C-Br bond is weaker and therefore more reactive than the C-Cl bond, allowing for highly selective functionalization at the C3 position.[7][8]
This protocol describes a typical procedure for coupling an arylboronic acid at the C3-position, a foundational method for creating C-C bonds.[9][10][11][12]
Materials:
-
3-Bromo-2-chloro-5-methoxypyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(OAc)₂/SPhos
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 3-Bromo-2-chloro-5-methoxypyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100°C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
This reaction is a powerful tool for forming C-N bonds, crucial in pharmaceutical chemistry.[6][13][14][15] The choice of a bulky, electron-rich phosphine ligand is critical, especially for heteroaryl halides, as it facilitates the reductive elimination step.[16]
Materials:
-
3-Bromo-2-chloro-5-methoxypyridine (1.0 mmol)
-
Amine (primary or secondary, 1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos or RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous Toluene or Dioxane
Step-by-Step Methodology:
-
Inert Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add 3-Bromo-2-chloro-5-methoxypyridine and the amine.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the flask and heat to 80-110°C for 12-24 hours, with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The electron-withdrawing nature of the pyridine nitrogen atom activates the α-positions (C2 and C6) towards nucleophilic attack.[5] Consequently, the chlorine atom at the C2 position is susceptible to displacement by strong nucleophiles via an addition-elimination (SNAr) mechanism.[7][17][18][19] This reactivity is complementary to the cross-coupling at C3, allowing for a second, distinct functionalization.
This protocol details the substitution of the C2-chlorine with a sulfur nucleophile, a common transformation for accessing valuable 2-thiopyridine motifs.[17][18]
Materials:
-
3-Bromo-2-chloro-5-methoxypyridine (1.0 mmol)
-
Thiol (e.g., benzyl thiol) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 mmol)
-
Anhydrous DMF or DMSO
Step-by-Step Methodology:
-
Nucleophile Preparation: In a dry flask under an inert atmosphere, add the anhydrous solvent and the base. If using NaH, cool to 0°C. Slowly add the thiol and stir for 15-20 minutes to form the thiolate.
-
Substrate Addition: Add a solution of 3-Bromo-2-chloro-5-methoxypyridine in the same solvent to the thiolate mixture.
-
Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-80°C) if necessary. Stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it into water.
-
Extraction: Extract the product with ethyl acetate or another suitable organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Applications in Drug Discovery and Materials Science
The substituted pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce diverse substituents at specific positions, as enabled by intermediates like 3-Bromo-2-chloro-5-methoxypyridine, is crucial for structure-activity relationship (SAR) studies. This compound serves as a key starting material for synthesizing molecules for various applications:
-
Pharmaceutical Development: It is a building block for creating compounds with potential applications as anti-inflammatory, anti-cancer, and antimicrobial agents.[3][20][21]
-
Agrochemicals: The pyridine ring is a common feature in herbicides and fungicides. This intermediate allows for the targeted synthesis of new, more effective crop protection agents.[3][20][22][23]
-
Material Science: The functionalized pyridine structure can be incorporated into polymers and coatings to enhance their thermal stability, durability, and electronic properties.[3][20]
Safety and Handling
Proper handling of 3-Bromo-2-chloro-5-methoxypyridine is essential in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.
Table 2: GHS Hazard Information
| Hazard | Code | Description |
| Pictogram | GHS07 | |
| Signal Word | Warning | |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[24]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound should be kept under an inert atmosphere to prevent degradation.[4]
References
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
- A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Benchchem.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (PMC).
- Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. Benchchem.
- 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE. LookChem.
- 3-Bromo-5-chloro-2-methoxy-pyridine. J&K Scientific.
- CAS 884494-66-0 DataBase. ChemicalBook.
- The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Bromo-5-chloro-2-methoxy-pyridine. Chem-Impex.
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
- 3-Bromo-2-chloro-5-methoxypyridine. BLD Pharm.
- Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- 3-Bromo-5-methoxypyridine. Chem-Impex.
- 5-Bromo-2-chloro-3-methoxypyridine. PubChem.
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
- 3-Bromo-5-chloro-2-methoxypyridine, 5G. Labscoop.
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. 1033202-44-6|3-Bromo-2-chloro-5-methoxypyridine|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-2-chloro-3-methoxypyridine | C6H5BrClNO | CID 16748108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 884494-66-0 | CAS DataBase [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jk-sci.com [jk-sci.com]
- 21. chemimpex.com [chemimpex.com]
- 22. nbinno.com [nbinno.com]
- 23. nbinno.com [nbinno.com]
- 24. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]
